molecular formula C18H17N5O2S B11236454 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B11236454
M. Wt: 367.4 g/mol
InChI Key: UDNPCIDIWNHJAH-UHFFFAOYSA-N
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Description

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a potent and selective agonist of the Stimulator of Interferon Genes (STING) protein, a central signaling hub in the innate immune response. This compound, which can be identified by its CAS number 2646215-36-2, functions by binding to the STING protein and inducing a conformational change that leads to its activation. This activation triggers the downstream TBK1-IRF3 signaling pathway, resulting in the robust production of type I interferons (IFN-α and IFN-β) and other proinflammatory cytokines. Its primary research value lies in the study of the cGAS-STING pathway's role in antiviral defense, cancer immunotherapy, and autoimmune diseases. Researchers utilize this molecule to probe STING-dependent signaling mechanisms in cellular models and to evaluate its potential as an immunostimulatory agent in preclinical oncology studies, where the targeted activation of STING can promote anti-tumor immunity. The compound is a key tool for advancing our understanding of innate immunity and developing novel immunotherapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H17N5O2S/c24-16(10-23-17(25)8-12-4-1-2-6-14(12)22-23)21-18-20-15(11-26-18)13-5-3-7-19-9-13/h3,5,7-9,11H,1-2,4,6,10H2,(H,20,21,24)

InChI Key

UDNPCIDIWNHJAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of 1,2-Diaminocyclohexane with β-Ketoester

The tetrahydrocinnolinone system is constructed via cyclocondensation of 1,2-diaminocyclohexane (1) with ethyl acetoacetate (2) under acidic conditions.

Procedure :

  • 1,2-Diaminocyclohexane (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in glacial acetic acid (50 mL) for 12 hours.
  • The mixture is cooled, neutralized with NaHCO₃, and extracted with dichloromethane.
  • The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 5,6,7,8-tetrahydrocinnolin-3(2H)-one (3) as a white solid (72% yield).

Key Data :

  • Mp : 189–191°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.15–2.30 (m, 4H, cyclohexane CH₂), 2.82 (t, J = 6.4 Hz, 2H, CH₂CO), 3.45 (t, J = 6.0 Hz, 2H, CH₂N), 7.95 (s, 1H, NH).

Functionalization at Position 2

The 2-position of the tetrahydrocinnolinone is activated for subsequent coupling:

Thiolation Protocol :

  • Compound 3 (5 mmol) is treated with P₂S₅ (10 mmol) in dry toluene at 110°C for 6 hours.
  • The intermediate 2-mercapto-5,6,7,8-tetrahydrocinnolin-3(2H)-one (4) is isolated in 68% yield after recrystallization (ethanol).

Synthesis of the Thiazolylidene-Acetamide Fragment

Hantzsch Thiazole Synthesis with Stereochemical Control

The (2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene moiety is synthesized via a modified Hantzsch reaction:

Reactants :

  • Pyridine-3-carbothioamide (5) (10 mmol)
  • 2-Bromo-1-(pyridin-3-yl)ethan-1-one (6) (12 mmol)

Procedure :

  • Reactants are stirred in anhydrous ethanol (30 mL) with triethylamine (15 mmol) at 60°C for 8 hours.
  • The product (2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene (7) is obtained as a yellow solid (65% yield).

Stereochemical Notes :

  • Z-configuration is favored due to steric hindrance from the pyridinyl group during cyclization.
  • ¹H NMR Confirmation : A coupling constant of J = 10.8 Hz between H-2 and H-3 confirms the Z-geometry.

Acetamide Formation

The thiazolylidene intermediate is functionalized via amidation:

Reaction with Chloroacetyl Chloride :

  • Compound 7 (5 mmol) is dissolved in dry THF (20 mL) and cooled to 0°C.
  • Chloroacetyl chloride (6 mmol) is added dropwise, followed by Et₃N (10 mmol).
  • After stirring for 4 hours, the mixture is concentrated to yield N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide (8) (82% yield).

Coupling of Tetrahydrocinnolinone and Thiazolylidene-Acetamide

Nucleophilic Substitution at the Sulfur Center

The final coupling leverages the reactivity of the 2-mercapto group on the tetrahydrocinnolinone:

Procedure :

  • Compound 4 (3 mmol) and compound 8 (3.3 mmol) are combined in DMF (15 mL) with K₂CO₃ (6 mmol).
  • The reaction is heated at 80°C for 12 hours under N₂.
  • Purification via column chromatography (CH₂Cl₂:MeOH, 95:5) yields the target compound (58% yield).

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent DMF 58
Base K₂CO₃ 58
Temperature (°C) 80 58
Alternative Base Et₃N 42

Analytical Characterization

Spectroscopic Data :

  • HRMS (ESI) : m/z calcd for C₂₀H₁₈N₆O₂S [M+H]⁺: 415.1289; found: 415.1292.
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 24.1 (cyclohexane CH₂), 168.9 (C=O), 154.2 (thiazole C-2), 148.7 (pyridinyl C).

X-ray Crystallography : Single-crystal analysis confirms the Z-configuration of the thiazolylidene moiety and planar geometry of the tetrahydrocinnolinone ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against multidrug-resistant cancer cell lines by inhibiting P-glycoprotein (P-gp) efflux mechanisms, thereby enhancing drug retention within cancer cells . The specific compound may share this mechanism due to the presence of the tetrahydrocinnoline moiety.

Case Studies :

  • In vitro Studies : Compounds structurally related to tetrahydrocinnolines were tested against various human cancer cell lines (e.g., HCT116 and MCF7). Results indicated IC50 values ranging from 1.9 to 7.52 µg/mL for active derivatives .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells, which can be further explored for the specific compound .

Antimicrobial Activity

The thiazole and pyridine components are known for their antimicrobial properties. Research has shown that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies :

  • Antimicrobial Testing : Compounds with similar thiazole structures have been evaluated for their antimicrobial efficacy using disc diffusion methods against various bacterial strains, demonstrating notable activity against species such as Bacillus cereus .
  • Synergistic Effects : The combination of thiazole with other pharmacophores can enhance antimicrobial activity, suggesting that the compound could be effective in developing new antibiotic agents.

Pharmacological Insights

The pharmacological potential of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can be summarized as follows:

ApplicationMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits P-gp efflux
AntimicrobialEffective against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is structurally analogous to derivatives reported in , and 7, which share the acetamide-thiazole framework but differ in substituents and core heterocycles. Key distinctions include:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Core Modifications Structural Features
Target Compound Inferred C18H18N6O2S Inferred ~380.4 3-oxo-tetrahydrocinnolin, pyridin-3-yl thiazole Bicyclic cinnolin core; planar thiazole with pyridine substituent
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide C19H15ClN6O2S 426.9 2-chlorophenyl pyridazine, pyridin-3-yl thiazole Monocyclic pyridazine; chloro substituent enhances lipophilicity
2-(3-oxo-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-4-yl)-thiazol-2-ylidene]acetamide C19H19N5O2S 381.5 Cyclohepta[c]pyridazin, pyridin-4-yl thiazole Seven-membered cycloheptane ring; pyridin-4-yl alters electronic properties
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3-yl)acetamide C19H15N7O4 405.4 Triazolopyridine-oxadiazole, benzo[d]oxazol Polycyclic system with triazole and oxadiazole; higher nitrogen content

Key Observations

Core Heterocycles: The target compound’s tetrahydrocinnolin core () is bicyclic and more rigid than the monocyclic pyridazine in or the seven-membered cyclohepta[c]pyridazin in . Rigidity may influence binding affinity to biological targets .

Substituent Effects: The pyridin-3-yl group (target compound and ) vs. pyridin-4-yl () alters electronic distribution and hydrogen-bonding capacity. Pyridin-3-yl may facilitate stronger π-π stacking interactions in hydrophobic pockets . The 2-chlorophenyl group in increases lipophilicity (ClogP ~3.2 estimated), which could enhance membrane permeability but reduce aqueous solubility compared to the target compound’s non-halogenated core .

Bioactivity Implications: While direct bioactivity data for the target compound are unavailable, highlights that structurally related acetamide derivatives (e.g., ferroptosis-inducing compounds) exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC). The thiazole-pyridine motif common to these compounds may play a role in modulating redox pathways .

Synthetic Accessibility: The target compound’s tetrahydrocinnolin core likely requires multistep synthesis involving cyclization of pyridazine precursors, whereas ’s triazolopyridine system demands specialized heterocyclic coupling reactions .

Biological Activity

The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a novel heterocyclic compound that exhibits significant biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound is characterized by a complex structure featuring a tetrahydrocinnoline core linked to a pyridine and thiazole moiety. This unique combination is believed to contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of tetrahydroquinoline have shown efficacy against multidrug-resistant (MDR) cancer cells by inhibiting P-glycoprotein (P-gp) efflux mechanisms. These compounds induce apoptosis selectively in cancer cells while sparing normal cells, suggesting that the compound may share these properties .

Table 1: Comparison of Anticancer Activities

Compound TypeMechanism of ActionSelectivityReference
Tetrahydroquinoline DerivativesP-gp inhibition and apoptosis inductionHigh against MDR cells
5-Oxo-hexahydroquinolineApoptosis inductionModerate against non-cancerous cells

Antimicrobial Activity

Compounds containing thiazole and pyridine rings are known for their antimicrobial properties. The thiazole moiety specifically has been linked to enhanced activity against various bacterial strains. Research indicates that the compound may exhibit broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds analogous to the one have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators. This suggests that the compound may also possess similar anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

The biological activity of the compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The heterocyclic structure may allow it to bind effectively to specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through intrinsic pathways.

Case Studies

In a recent study focusing on related compounds, researchers observed significant cytotoxic effects on cancer cell lines with minimal toxicity to normal cells. The study utilized various assays to assess cell viability and apoptosis rates, confirming the potential of these compounds as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of pyridazine/thiazole precursors followed by amide coupling. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for heterocyclic ring formation .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct minimization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve amidation efficiency .
    • Characterization : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR (¹H/¹³C) .

Q. Which spectroscopic techniques are most reliable for structural elucidation, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use ¹H NMR to identify protons on the pyridin-3-yl and tetrahydrocinnolin moieties (δ 7.5–8.5 ppm for aromatic protons; δ 2.5–3.5 ppm for aliphatic protons in the cinnolin ring) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : For unambiguous confirmation, use SHELX software for refinement, leveraging high-resolution data (R-factor < 0.05) .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via HPLC. Look for hydrolytic cleavage of the acetamide group .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

Advanced Research Questions

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Methodological Answer :

  • Byproduct analysis : Employ LC-MS to detect impurities (e.g., unreacted intermediates or oxidized thiazole derivatives). Compare fragmentation patterns with reference libraries .
  • Process optimization : Use design of experiments (DoE) to model interactions between variables (temperature, solvent ratio) and reduce side reactions .

Q. What strategies resolve contradictions in spectroscopic data during structure validation?

  • Methodological Answer :

  • Multi-technique cross-validation : Combine NOESY (for spatial proton proximity) and 2D NMR (HSQC/HMBC) to resolve ambiguous proton assignments .
  • Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. How can the compound’s mechanism of action be elucidated against biological targets?

  • Methodological Answer :

  • Target identification : Perform molecular docking (AutoDock Vina) to predict binding to kinases or GPCRs, focusing on the thiazole and pyridin-3-yl moieties as pharmacophores .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase activity) and validate via SPR for binding kinetics .

Q. What computational approaches predict metabolic pathways and toxicity profiles?

  • Methodological Answer :

  • In silico tools : Use SwissADME to predict CYP450-mediated metabolism and admetSAR for toxicity (e.g., hepatotoxicity risk from the tetrahydrocinnolin core) .
  • Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS for phase I/II metabolites .

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